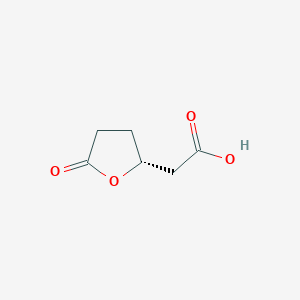

(R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid

Description

Contextualization of Chiral Lactone-Containing Scaffolds in Asymmetric Synthesis

Chiral lactones, particularly γ-lactones (five-membered rings), are prevalent structural motifs found in a vast array of natural products and pharmaceuticals. Their importance stems from their inherent reactivity and the stereochemical information embedded within their structure. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, heavily relies on scaffolds like these to build molecular complexity with high precision. rsc.orgresearchgate.netacs.org

The synthesis of chiral lactones is a focal point of extensive research, with numerous strategies developed to control their stereochemistry. researchgate.netacs.org These methods are crucial for producing enantiomerically pure compounds, which is often a prerequisite for biological activity.

Key Asymmetric Synthesis Strategies for Chiral Lactones

| Synthesis Method | Description | Key Features |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | Utilizes chiral metal catalysts (e.g., Ruthenium-based) to selectively hydrogenate precursor molecules, such as keto carboxylic acids, leading to the formation of chiral lactones. researchgate.net | High yields and excellent stereoselectivity. Can be performed in a one-pot sequence. researchgate.net |

| Evans' Aldol (B89426) Reaction | Employs chiral auxiliaries to direct the stereochemical outcome of aldol reactions, which can be followed by cyclization to form the lactone ring. researchgate.netacs.org | Provides a high degree of stereocontrol for creating multiple contiguous stereocenters. researchgate.netacs.org |

| Asymmetric Oxidation | Involves the enantioselective oxidation of prochiral substrates, such as substituted cyclopentanediones, to yield chiral γ-lactone carboxylic acids. researchgate.netresearchgate.net | Effective for creating lactones with quaternary stereocenters. researchgate.net |

| Dynamic Kinetic Resolution | A method that combines the resolution of a racemic mixture with in-situ racemization of the unwanted enantiomer, allowing for the theoretical conversion of the entire mixture to the desired chiral product. rsc.org | Achieves high yields with excellent diastereo- and enantioselectivities for multicyclic γ-lactones. rsc.org |

Significance of Defined Stereochemistry in Advanced Synthetic Intermediates

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in organic and medicinal chemistry. omicsonline.org For advanced synthetic intermediates, having a well-defined stereochemistry is not merely a matter of purity but a critical determinant of the final product's function. Biological systems, such as enzymes and receptors, are themselves chiral and interact differently with different stereoisomers of a molecule. researchgate.net

This stereoselectivity has profound implications in pharmacology. Often, only one enantiomer (one of a pair of mirror-image isomers) of a drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. researchgate.netnih.gov Therefore, the synthesis of single-enantiomer drugs is a major goal in the pharmaceutical industry. omicsonline.org

Chiral intermediates like (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid serve as foundational components in these synthetic pathways. The specific (R)-configuration at the C2 position of the tetrahydrofuran (B95107) ring is transferred through subsequent reaction steps, ensuring the final target molecule possesses the correct stereochemistry required for its intended biological activity. Controlling stereochemistry at an early stage with a defined intermediate is more efficient than separating isomers at the end of a complex synthesis.

Overview of Pivotal Research Avenues for this compound

Research involving this compound and structurally similar chiral lactones primarily focuses on their application as versatile building blocks for synthesizing molecules with significant therapeutic potential.

A major area of investigation is the synthesis of nucleoside analogues for antiviral therapies. uab.catbiorxiv.orgnih.gov Chiral lactones are key starting materials for constructing the modified sugar-like portions of these analogues. researchgate.net For instance, enantiomerically pure γ-lactone acids are used to prepare the chiral triols that form the backbone of acyclic nucleoside analogues. researchgate.net These compounds are designed to interfere with viral replication and have shown activity against retroviruses like HIV. researchgate.netnih.gov The precise stereochemistry of the lactone precursor is crucial, as the spatial arrangement of the resulting side chain in the nucleoside analogue dictates its ability to interact with viral enzymes. nih.gov

Furthermore, derivatives of 5-oxotetrahydrofuran-2-carboxylic acid are employed in the synthesis of other biologically active compounds. Asymmetric oxidation of related precursors has been used to create intermediates for bioactive molecules such as diacylglycerol (DAG) lactones, which are involved in cellular signaling pathways. researchgate.net The versatility of the lactone scaffold allows for its transformation into a wide range of complex structures, making it a valuable tool in drug discovery and development. aaronchem.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-5-oxooxolan-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-4-1-2-6(9)10-4/h4H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEICTHJUIJQPH-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@H]1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493881 | |

| Record name | [(2R)-5-Oxooxolan-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63597-98-8 | |

| Record name | [(2R)-5-Oxooxolan-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 2 5 Oxotetrahydrofuran 2 Yl Acetic Acid

Enantioselective Synthesis Strategies

The creation of the specific stereocenter in (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is the primary challenge in its synthesis. Enantioselective strategies are paramount to ensure the production of the desired (R)-enantiomer with high purity, avoiding the formation of a racemic mixture. ddugu.ac.incutm.ac.in

Asymmetric Catalysis Approaches to this compound

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. uwindsor.cauvic.ca This approach is highly valued for its atom economy and elegance.

Transition metal complexes, featuring chiral ligands, are powerful tools for a wide range of asymmetric transformations. One of the most effective methods for synthesizing chiral γ-butyrolactones is the asymmetric hydrogenation of prochiral precursors.

A notable example is the direct asymmetric synthesis of chiral alkyl 5-oxotetrahydrofuran-2-carboxylates, which are structurally very similar to the target acid. rsc.org This method involves the heterogeneous enantioselective hydrogenation of dialkyl 2-oxoglutarates. The reaction is catalyzed by a platinum catalyst supported on alumina (Pt/Al2O3) and modified with a chiral cinchona alkaloid. rsc.org The resulting chiral hydroxy esters undergo spontaneous cyclization to yield the desired lactone. This process has been shown to achieve high enantiomeric excess (ee). rsc.org

Another relevant transition metal-catalyzed approach is the asymmetric oxidation of precursors. For instance, enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids have been prepared through the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones. researchgate.net This transformation can be achieved using a titanium complex with (+)-diethyl tartrate as a chiral ligand and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. researchgate.net While this example yields an aryl-substituted lactone, the underlying principle of asymmetric oxidation can be adapted for the synthesis of other substituted chiral lactones.

The table below summarizes representative results for the platinum-catalyzed asymmetric hydrogenation to form chiral 5-oxotetrahydrofuran-2-carboxylates.

| Substrate | Catalyst System | Modifier | Enantiomeric Excess (ee) | Reference |

| Diethyl 2-oxoglutarate | 5% Pt/Al2O3 | Cinchonidine | 78% | rsc.org |

| Dimethyl 2-oxoglutarate | 5% Pt/Al2O3 | Cinchonidine | 92% | rsc.org |

| Di-n-butyl 2-oxoglutarate | 5% Pt/Al2O3 | Cinchonidine | 96% | rsc.org |

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of asymmetric catalysis, alongside transition metal catalysis and biocatalysis. These catalysts operate through distinct mechanisms, often involving the formation of transient iminium or enamine intermediates.

While specific organocatalytic routes for the synthesis of this compound are not extensively detailed in the literature, general strategies for the enantioselective synthesis of substituted γ-butyrolactones are well-established. For example, the asymmetric Michael addition of nucleophiles to α,β-unsaturated butenolides, catalyzed by chiral amines, can establish the required stereocenter.

Another promising strategy is the organocatalytic cross-aldol reaction between aldehydes and precursors like methyl 4-oxobutyrate. This reaction can produce 4-(hydroxyalkyl)-γ-butyrolactones with high diastereo- and enantioselectivity, which could then be further modified to the target acetic acid derivative.

Chiral Pool Approaches Utilizing Precursors

Chiral pool synthesis is a straightforward and effective strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. ddugu.ac.incutm.ac.in Common sources for the chiral pool include carbohydrates, amino acids, and hydroxy acids.

Carbohydrates, such as D-mannitol, are abundant and possess multiple stereocenters, making them excellent starting points for the synthesis of complex chiral molecules. Although a direct synthesis of this compound from a carbohydrate precursor is not prominently documented, a plausible synthetic route can be envisioned.

A potential strategy would involve the oxidative cleavage of a protected D-mannitol derivative to yield a chiral aldehyde. This intermediate, containing the necessary stereochemistry derived from the parent sugar, could then undergo a series of transformations, including chain extension (e.g., via a Wittig reaction), selective reduction, and lactonization, to construct the target γ-butyrolactone ring with the desired acetic acid side chain. The inherent chirality of the carbohydrate starting material directs the stereochemical outcome of the final product.

Amino acids are another valuable source of chirality for organic synthesis. The synthesis of the closely related compound, (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid, from D-glutamic acid provides a classic example of the chiral pool approach. chemicalbook.com

This synthesis begins with the diazotization of D-glutamic acid using sodium nitrite (NaNO2) in an acidic aqueous solution. chemicalbook.com This reaction converts the primary amine group into a diazonium salt, which is an excellent leaving group. Subsequent intramolecular nucleophilic attack by the γ-carboxylic acid group leads to displacement of the diazonium group and concomitant cyclization, directly forming the γ-butyrolactone ring with the correct (R) configuration at the C2 position. The stereocenter of the starting D-glutamic acid is retained throughout the transformation.

The table below details the synthesis of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid from D-glutamic acid.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| D-Glutamic acid | 1. NaNO2, HCl, H2O2. EtOAc | 1. 0 °C to room temp.2. Extraction & Crystallization | (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid | 57% | chemicalbook.com |

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and environmentally benign reaction conditions. The application of enzymes and microorganisms for the production of lactones, including this compound, is a promising alternative to traditional chemical methods. mdpi.com

Enzyme-mediated synthesis provides a highly selective approach to producing enantiomerically pure compounds. Key enzyme classes involved in lactone synthesis include Baeyer–Villiger monooxygenases (BVMOs), hydrolases, and alcohol dehydrogenases (ADHs). nih.gov BVMOs are particularly noteworthy for their ability to catalyze highly enantiospecific Baeyer–Villiger oxidations of cyclic ketones, yielding enantiomerically pure lactones. nih.gov This process utilizes molecular oxygen and a reduced nicotinamide cofactor (NADH or NADPH). nih.gov

Hydrolases, through their perhydrolase activity, can also facilitate Baeyer–Villiger oxidations in a two-step chemoenzymatic process. nih.gov Additionally, the kinetic resolution of lactones using enzymes like lipases has been explored. For instance, Pseudomonas cepacia lipase has been used for the stereoselective acylation of meso-5-bis(hydroxymethyl)tetrahydro-2-furanone to yield the corresponding (S)-monoesters with high enantiomeric excess. researchgate.net While not directly producing the target molecule, this demonstrates the potential of enzymatic resolution in separating enantiomers.

A tandem biocatalytic approach combining aldolases and ketoreductases has been reported for the synthesis of chiral 2-hydroxy-4-butyrolactone derivatives from simple achiral starting materials. acs.org This strategy involves a stereoselective enzymatic aldol (B89426) addition followed by an asymmetric biocatalytic reduction. acs.org

Microbial transformation offers a whole-cell approach to synthesizing complex molecules. nih.gov This method leverages the metabolic pathways of microorganisms to perform specific chemical modifications. nih.gov The production of lactones through microbial biotransformation of hydroxy fatty acids is a well-established alternative to chemical synthesis. mdpi.comsemanticscholar.org This approach is often preferred as it can lead to optically pure lactones with configurations similar to those found in nature. mdpi.com

The general microbial biosynthesis of γ- and δ-lactones involves several key stages: biosynthesis of fatty acids, formation of hydroxy fatty acids, β-oxidation, and lactonization. researchgate.net The lactonization step, which is the cyclization of a hydroxy acid, can occur spontaneously or be enzyme-catalyzed. researchgate.net Various microorganisms, including fungi like Aspergillus niger, have been utilized for the biotransformation of lactones. nih.gov For example, the biotransformation of vulgarin, a sesquiterpene lactone, by Aspergillus niger resulted in the production of three more polar metabolites. nih.gov While this specific example does not produce the target compound, it illustrates the capability of microorganisms to modify lactone structures.

The yeast Yarrowia lipolytica is another microbe of interest for lactone production, particularly from non-hydroxylated fatty acids. semanticscholar.org Research has focused on engineering microorganisms to biosynthesize lactones from more sustainable sources like carbohydrates or renewable lipids. semanticscholar.org

Novel Synthetic Route Development and Optimization

The development of new and improved synthetic routes is essential for the efficient and sustainable production of this compound. This includes optimizing reaction conditions and ensuring the scalability of the process.

Optimizing reaction parameters such as temperature, catalyst loading, pressure, and solvent is critical for maximizing yield and enantiomeric excess. For example, in the hydrogenation of 2-furanone to γ-butyrolactone (GBL) using a palladium catalyst, optimization of conditions (room temperature, 0.5 MPa H₂, THF solvent) led to an 89% isolated yield of GBL. rsc.org

Microwave-assisted synthesis has also been explored to improve reaction efficiency. In the 1,3-dipolar cycloaddition of oximes and methyl acrylates, microwave heating drastically improved the reaction yield to 70% in just 10 minutes at 180°C. researchgate.net The optimization of esterification reactions using response surface methodology (RSM) has also been shown to be effective. For the production of methyl acetate, this statistical approach identified optimal conditions for microwave power, catalyst concentration, reactant ratio, and reaction time, achieving a conversion of 98.76%. uctm.edu

The mechanism of α-acetyl-γ-butyrolactone synthesis has been studied to establish an environmentally friendly, safe, and efficient method with a yield higher than 90%. chemicalpapers.comsemanticscholar.org This involved controlling the reaction rate of exothermic steps and using the synthon as the solvent to avoid environmental pollution. chemicalpapers.com

Continuous-flow preparation of γ-butyrolactone scaffolds has also been demonstrated to be scalable. The photoaddition of isopropanol to fumaric acid was successfully scaled up in a pilot-scale continuous-flow photoreactor. drugapprovalsint.com These studies highlight the importance of developing robust and scalable synthetic methods for the production of valuable chemical compounds.

Data Tables

Table 1: Optimized Reaction Conditions for γ-Butyrolactone (GBL) Synthesis via Hydrogenation of 2-Furanone rsc.org

| Parameter | Optimized Value |

| Catalyst | 4% Pd/HAC (5 wt% loading) |

| Temperature | Room Temperature |

| Hydrogen Pressure | 0.5 MPa |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Reaction Time | 3 hours |

| Isolated Yield | 89% |

Table 2: Optimized Conditions for Microwave-Assisted Methyl Acetate Synthesis uctm.edu

| Parameter | Optimized Value |

| Microwave Power | 577.47 W |

| Methanol to Acetic Acid Ratio | 1.19:1 |

| Catalyst Concentration (H₂SO₄) | 4.08 % |

| Esterification Time | 24.45 min |

| Conversion to Methyl Acetate | 98.76 % |

Reactivity and Mechanistic Investigations of R 2 5 Oxotetrahydrofuran 2 Yl Acetic Acid

Reactions Involving the Lactone Moiety

The γ-butyrolactone is a five-membered cyclic ester that exhibits characteristic reactivity, including susceptibility to nucleophilic attack at the carbonyl carbon, which can lead to ring-opening. The stability of this ring system also influences its formation and potential for functionalization.

The γ-butyrolactone ring of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid exists in equilibrium with its corresponding open-chain hydroxy acid. This transformation is a pivotal aspect of its chemistry, heavily influenced by reaction conditions, particularly pH.

The ring-opening is typically achieved through hydrolysis, which can be catalyzed by either acid or base. Base-promoted hydrolysis is generally rapid and involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This attack forms a tetrahedral intermediate which then collapses, cleaving the C-O bond within the ring to yield the sodium salt of the corresponding 5-hydroxy-4-carboxy-pentanoic acid. pearson.com The γ-butyrolactone ring is thermodynamically stable due to low ring strain, which means that under neutral or acidic conditions, the closed, lactone form is favored. icm.edu.plnih.gov

Conversely, the ring-closing reaction, or lactonization, occurs readily from the open-chain hydroxy acid, particularly under acidic conditions. The presence of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the intramolecular attack by the terminal hydroxyl group to reform the stable five-membered ring.

Table 1: Conditions for Interconversion of the γ-Butyrolactone Ring

| Transformation | Typical Reagents/Conditions | Product | Mechanism |

|---|---|---|---|

| Ring-Opening | Aqueous NaOH or KOH, room temperature | Sodium 2-(1,4-dihydroxy-1-oxobutan-2-yl)acetate | Base-catalyzed hydrolysis |

| Ring-Opening | Aqueous HCl or H₂SO₄, heat | 5-Hydroxy-2-(carboxymethyl)pentanoic acid | Acid-catalyzed hydrolysis |

| Ring-Closing | Dilute acid (e.g., HCl), heat | This compound | Acid-catalyzed intramolecular esterification (Lactonization) |

Direct functionalization of the γ-butyrolactone ring in this compound can be challenging but offers a route to more complex derivatives. Reactions can theoretically target the carbon atoms of the lactone ring, particularly the α-position (C4) relative to the carbonyl group.

Alkylation or other electrophilic additions at the α-position can be achieved by forming an enolate intermediate. This typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon. The resulting enolate can then react with various electrophiles, such as alkyl halides. However, a significant competing reaction in this specific molecule is the deprotonation of the more acidic carboxylic acid proton on the side chain. This necessitates the protection of the acetic acid group, for instance as an ester, before attempting to form the lactone enolate. While specific studies on this exact molecule are not prevalent, this strategy is a well-established method for the α-functionalization of other γ-butyrolactones. nih.govacs.org

Reactions of the Acetic Acid Side Chain

The acetic acid side chain provides a versatile handle for derivatization through classic carboxylic acid chemistry. These reactions are generally high-yielding and allow for the covalent attachment of a wide variety of molecular fragments.

The carboxylic acid moiety readily undergoes esterification and amidation, which are fundamental transformations in organic synthesis. These reactions convert the terminal -COOH group into an ester (-COOR) or an amide (-CONHR), respectively, altering the molecule's polarity and chemical properties.

Esterification can be performed under various conditions. The Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. However, for molecules sensitive to strong acids and high temperatures, milder methods are preferred. The Steglich esterification, which uses a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of an acylation catalyst like 4-(dimethylamino)pyridine (DMAP), is highly effective at room temperature. rsc.org

Amidation is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Carbodiimide reagents such as EDC are widely used for this purpose, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization at adjacent chiral centers. nih.govresearchgate.netacs.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond. luxembourg-bio.comchemistrysteps.com

Table 2: Selected Methods for Esterification and Amidation

| Reaction | Coupling Agent(s) | Additive(s) | Typical Nucleophile | Product Class |

|---|---|---|---|---|

| Esterification | DCC or EDC | DMAP | Methanol, Ethanol | Methyl or Ethyl Ester |

| Amidation | EDC | HOBt | Benzylamine | N-Benzyl Amide |

| Amidation | EDC | None | Ammonia | Primary Amide |

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). wikipedia.org For simple aliphatic carboxylic acids like the acetic acid moiety in the title compound, this reaction does not occur easily upon heating. libretexts.org

The thermal decarboxylation of carboxylic acids is generally facile only when there is an electron-withdrawing group at the β-position (e.g., a β-keto acid), which can stabilize the negative charge that develops on the α-carbon in the transition state via a cyclic intermediate. organicchemistrytutor.com Since this compound lacks such a feature, its decarboxylation requires more forcing conditions. Methods for decarboxylating such saturated acids include heating with a mixture of sodium hydroxide and calcium oxide (soda lime) or employing specialized radical-based methods like the Barton decarboxylation or Hunsdiecker reaction, though these require prior conversion to a suitable derivative. wikipedia.orglibretexts.org

Stereochemical Integrity and Epimerization Studies

The stereocenter at the C2 position of the tetrahydrofuran (B95107) ring is a key feature of the molecule. Maintaining the (R)-configuration is often critical for its intended use in asymmetric synthesis. Epimerization, the inversion of this stereocenter to the (S)-configuration, is a potential side reaction that can compromise the enantiomeric purity of the material.

Epimerization can be promoted by conditions that allow for the temporary cleavage or formation of bonds at the chiral center. Two primary mechanisms are plausible for this compound:

Base-Catalyzed Enolization: Although less likely for the C2 position which is not α to a carbonyl, strong basic conditions could potentially abstract a proton, leading to a planar enolate intermediate which, upon re-protonation, can yield a mixture of (R) and (S) enantiomers. However, this is less common for lactones compared to ketones. pearson.com

Acid- or Base-Catalyzed Ring-Opening/Closing: A more probable pathway for epimerization involves the hydrolysis of the lactone ring to the open-chain hydroxy acid, followed by rotation around the C2-C3 single bond and subsequent re-lactonization. acs.org If the ring-opening and closing process is reversible under the reaction conditions, it can lead to racemization at the C2 center. Studies on related styryllactones have shown that acid catalysts like BF₃·OEt₂ can facilitate epimerization through such a ring-opening/closure mechanism. acs.org

Therefore, synthetic manipulations involving this compound, particularly those under strongly acidic or basic conditions, must be carefully designed to avoid unintended loss of stereochemical integrity.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for γ-butyrolactones, such as this compound, primarily revolves around the reactivity of the ester functional group within the five-membered ring. The presence of the acetic acid substituent at the α-position can influence the electron density and steric accessibility of the carbonyl carbon, thereby affecting the kinetics and pathways of its chemical transformations. Detailed mechanistic studies specific to this compound are not extensively available in publicly accessible literature. However, the general principles of lactone reactivity, particularly hydrolysis, provide a strong framework for understanding its mechanistic behavior.

Kinetic studies of γ-butyrolactones predominantly focus on their hydrolysis under both acidic and basic conditions. The rate of these reactions is a key indicator of the electrophilicity of the carbonyl carbon and the stability of the lactone ring.

Under acidic conditions, the hydrolysis of γ-butyrolactone is first order in both the lactone and the strong acid. acs.org The reaction mechanism can shift from a bimolecular pathway (AAC2) to a unimolecular pathway (AAC1) as the acidity of the medium increases. hw.ac.uk The AAC2 mechanism involves a rate-determining attack of water on the protonated lactone, while the AAC1 mechanism involves the formation of a resonance-stabilized acylium ion intermediate.

Base-promoted hydrolysis of γ-butyrolactones typically follows a second-order kinetic profile, being first order in both the lactone and the hydroxide ion. pearson.com This is characteristic of the BAC2 mechanism. nih.gov

While specific kinetic data for this compound is not readily found, the following table presents illustrative kinetic data for the hydrolysis of the parent compound, γ-butyrolactone, under acidic conditions. The presence of the electron-withdrawing acetic acid group in the target molecule is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to faster hydrolysis rates compared to the unsubstituted lactone.

Interactive Data Table: Rate Constants for the Acid-Catalyzed Hydrolysis of γ-Butyrolactone

| Temperature (°C) | Acid Concentration (M) | Second-Order Rate Constant (k, L·mol-1·min-1) |

| 25 | 0.1 HCl | Value not available in search results |

| 35 | 0.1 HCl | Value not available in search results |

| 45 | 0.1 HCl | Value not available in search results |

| 25 | 0.5 HCl | Value not available in search results |

The identification of reaction intermediates and the characterization of transition states are crucial for a complete understanding of a reaction mechanism. For the hydrolysis of γ-lactones, these have been investigated through a combination of experimental techniques and computational studies. nih.govacs.org

Base-Promoted Hydrolysis (BAC2 Mechanism): The generally accepted mechanism for the base-catalyzed hydrolysis of γ-butyrolactone involves a tetrahedral intermediate. pearson.com

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the lactone. This leads to the formation of a transient, negatively charged tetrahedral intermediate. pearson.com

Ring Opening: The tetrahedral intermediate is unstable and collapses. This results in the cleavage of the acyl-oxygen bond (the C-O bond within the ester group of the ring), leading to the opening of the lactone ring. nih.gov

Proton Transfer: A rapid proton transfer from the newly formed carboxylic acid to the alkoxide ion results in the final products: the carboxylate and the γ-hydroxy acid.

The transition state for the rate-determining step (nucleophilic attack) is characterized by the partial formation of the new C-OH bond and partial breaking of the C=O π bond.

Acid-Catalyzed Hydrolysis (AAC2 and AAC1 Mechanisms): Under acidic conditions, the mechanism is more complex and can proceed through two main pathways. hw.ac.uk

AAC2 Mechanism:

Protonation: The carbonyl oxygen of the lactone is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). This protonation activates the carbonyl group towards nucleophilic attack.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon. This step is typically the rate-determining step and leads to a tetrahedral intermediate.

Proton Transfer and Ring Opening: A series of proton transfers facilitates the departure of the original ring oxygen as a hydroxyl group, resulting in the ring-opened γ-hydroxycarboxylic acid.

AAC1 Mechanism:

Protonation: Similar to the AAC2 mechanism, the reaction begins with the protonation of the carbonyl oxygen.

Formation of Acylium Ion: In strongly acidic media, the protonated lactone can undergo a unimolecular cleavage of the acyl-oxygen bond to form a resonance-stabilized acylium ion and a water molecule (from the ring). This is the rate-determining step.

Hydration: The acylium ion is then rapidly attacked by a water molecule to form the protonated γ-hydroxycarboxylic acid, which then loses a proton to give the final product.

The transition state in the AAC2 mechanism involves the simultaneous interaction of the protonated lactone and a water molecule. In the AAC1 mechanism, the transition state is associated with the heterolytic cleavage of the C-O bond to form the acylium ion. For this compound, the substituent may influence the stability of these intermediates and transition states, but the fundamental pathways are expected to be analogous to those of unsubstituted γ-butyrolactone.

Applications of R 2 5 Oxotetrahydrofuran 2 Yl Acetic Acid As a Chiral Building Block in Advanced Organic Synthesis

Total Synthesis of Complex Natural Products

The enantiopure nature of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid makes it an attractive starting material for the synthesis of complex, biologically active natural products, where precise control of stereochemistry is paramount.

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. Their synthesis often relies on the iterative assembly of simple building blocks. While direct incorporation of this compound into polyketide chains is not extensively documented in readily available literature, the γ-butyrolactone motif is a key structural feature in the regulation of polyketide biosynthesis. For instance, γ-butyrolactone autoregulators are known to trigger secondary metabolism, including the production of polyketides, in bacteria like Streptomyces.

The structural features of this compound make it a promising candidate for the synthesis of polyketide fragments. The carboxylic acid moiety provides a handle for chain extension, while the chiral lactone can be opened to reveal a stereochemically defined diol or related functionality, which is a common feature in polyketide backbones. The synthesis of complex polyketides often involves the use of chiral building blocks to install the numerous stereocenters present in these molecules.

Table 1: Examples of Polyketide Natural Products

| Natural Product | Structural Feature | Biological Activity |

| Bastimolide B | Polyhydroxy macrolide | Antimalarial |

| Tetrafibricin | Polyene macrolide | Antithrombotic |

| Erythromycin | Macrolide antibiotic | Antibacterial |

Terpenoids and steroids represent another major class of natural products with significant biological roles. The synthesis of these complex molecules often requires chiral building blocks to establish the correct stereochemistry of their polycyclic systems. Chiral lactones have been successfully employed in the total synthesis of steroids. For example, the synthesis of (+)-Estr-4-ene-3,17-dione has been achieved from a chiral lactone, demonstrating the utility of this class of compounds as synthons for the steroid nucleus.

This compound can serve as a versatile precursor for key intermediates in terpenoid and steroid synthesis. The lactone ring can be manipulated through various chemical transformations to generate acyclic or carbocyclic structures with defined stereochemistry. For instance, the chiral sulfone derived from the related 2(5H)-furanone and the terpene l-menthol (B7771125) has been synthesized and shown to possess antimicrobial activity. uva.es This highlights the potential for combining the chiral lactone framework with terpene moieties to generate novel bioactive compounds.

Synthesis of Advanced Intermediates for Specialty Chemicals

The unique chemical properties of this compound also make it a valuable starting material for the synthesis of advanced intermediates used in the production of various specialty chemicals. iupac.org

The development of new agrochemicals with improved efficacy and reduced environmental impact is a continuous effort. Chirality plays a crucial role in the biological activity of many pesticides, with often only one enantiomer being active. This has led to a growing demand for enantiomerically pure building blocks for the synthesis of new agrochemicals. researchgate.net Chiral γ-butyrolactones and their derivatives are important synthons for various biologically active compounds.

While specific examples of agrochemicals directly synthesized from this compound are not widely reported, the structural motif is relevant. For instance, strigolactones, a class of plant hormones that contain a lactone ring, have promising applications as agrochemicals for controlling parasitic weeds. rsc.org The functional groups present in this compound allow for its elaboration into more complex structures suitable for agrochemical applications.

The fragrance and flavor industry relies heavily on the synthesis of chiral molecules to replicate and create new scents and tastes. Lactones are a particularly important class of compounds in this regard, with many γ- and δ-lactones possessing characteristic fruity and creamy aromas. γ-Butyrolactone itself has a pleasant, sweet, and caramel-like odor and is used as a fragrance and flavor agent. researchgate.netnih.govresearchgate.net

Derivatives of γ-butyrolactone are found naturally in various fruits, contributing to their characteristic aromas. For example, α-methyl-γ-butyrolactone is a component of the aroma of mango fruit. acs.org The chiral nature of this compound makes it an attractive precursor for the synthesis of enantiomerically pure fragrance and flavor compounds, as the stereochemistry of a molecule can significantly influence its olfactory and gustatory properties.

Table 2: Examples of Lactones in Fragrance and Flavor

| Compound | Aroma Profile | Natural Occurrence (example) |

| γ-Decalactone | Peachy, fruity | Peaches, apricots |

| δ-Decalactone | Creamy, coconut | Milk products |

| α-Methyl-γ-butyrolactone | Fruity | Mango |

| γ-Butyrolactone | Sweet, caramel | Wine, cheese |

Development of Novel Chiral Auxiliaries and Ligands

Asymmetric synthesis, the synthesis of a chiral compound from an achiral precursor, often employs chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective transformation, after which it is removed. Chiral ligands coordinate to a metal catalyst to create a chiral environment that favors the formation of one enantiomer over the other.

This compound possesses key structural features that make it a promising candidate for development into a novel chiral auxiliary or ligand. The carboxylic acid provides a convenient point of attachment to a substrate or a metal center. The rigid lactone ring with its defined stereocenter can effectively shield one face of the reactive center, thereby directing the approach of a reagent to the opposite face.

While the direct application of this compound as a chiral auxiliary or in a chiral ligand is not yet extensively reported, the principles of asymmetric synthesis suggest its potential in this area. The development of new chiral auxiliaries and ligands from readily available chiral building blocks like this compound is an ongoing area of research in organic chemistry.

Based on a comprehensive search of available literature, there is currently no specific information on the chemoenzymatic synthesis of target molecules using This compound as a chiral building block.

Extensive searches for enzymatic transformations, including reactions catalyzed by lipases, transaminases, and other enzymes, did not yield any published research detailing the use of this particular compound as a substrate for the synthesis of other molecules. The existing literature on chemoenzymatic synthesis focuses on other chiral lactones and building blocks.

Consequently, it is not possible to provide an article with detailed research findings and data tables on this specific topic as requested.

Computational and Theoretical Studies on R 2 5 Oxotetrahydrofuran 2 Yl Acetic Acid

Quantum Chemical Calculations of Conformation and Stability

The biological and chemical activity of a flexible molecule such as (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is intrinsically linked to its three-dimensional structure. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecule's conformational landscape. The key degrees of freedom include the puckering of the tetrahydrofuran (B95107) ring and the rotation around the single bonds of the acetic acid side chain.

By performing a systematic scan of the potential energy surface, various low-energy conformers can be identified. The relative stability of these conformers is determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding (between the carboxylic acid proton and the lactone carbonyl oxygen), and torsional strain. Geometry optimization of these conformers, followed by frequency calculations, confirms them as true energy minima and provides their relative Gibbs free energies. researchgate.netresearchgate.net

Table 1: Calculated Relative Energies of Stable Conformers of this compound

| Conformer | Torsional Angle (O=C-C-C) | Ring Puckering | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 | -65° (gauche) | Envelope | 0.00 | 75.2 |

| Conf-2 | 178° (anti) | Twist | 1.15 | 14.5 |

| Conf-3 | 68° (gauche) | Envelope | 1.50 | 8.3 |

| Conf-4 | -120° (gauche) | Twist | 2.50 | 2.0 |

Note: Data are illustrative and based on typical values for similar molecular systems.

Molecular Dynamics Simulations of Reactivity Profiles

While quantum calculations describe static molecular structures, Molecular Dynamics (MD) simulations provide a view of their dynamic behavior over time, typically in a condensed phase. nih.gov For this compound, MD simulations in an explicit solvent like water are used to explore its solvation, structural fluctuations, and potential reactivity pathways such as hydrolysis.

Simulations can reveal the stability of the lactone ring, tracking key metrics like bond distances and angles over nanoseconds. They also characterize the hydrogen bonding network between the molecule's carboxylic acid and carbonyl groups and the surrounding water molecules. psu.edu By employing reactive force fields (like ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods, one can simulate chemical events like proton transfer from the carboxylic acid or nucleophilic attack on the lactone carbonyl, providing insights into the molecule's reactivity profile in a realistic environment. researchgate.net

Table 2: Key Dynamic Properties from a Simulated 10 ns MD Trajectory in Water

| Property | Site | Average Value | Fluctuation (Std. Dev.) |

| Solvation Shell Water Count | Carboxylic Acid | 6.5 | 1.2 |

| Solvation Shell Water Count | Lactone Carbonyl | 3.1 | 0.8 |

| Intramolecular H-Bond Lifetime | COOH···O=C(lactone) | 15 ps | 5 ps |

| Lactone C-O Bond Length | C5-O1 | 1.35 Å | 0.04 Å |

Note: Data are illustrative examples derived from principles of molecular dynamics simulations.

Modeling of Reaction Pathways and Transition States in Derivatization

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. For this compound, this includes modeling derivatization reactions such as the esterification of the carboxylic acid group or the amidation via ring-opening of the lactone.

Using DFT methods, the entire reaction coordinate can be mapped out, starting from the reactants, through the high-energy transition state (TS), to the final products. researchgate.net Techniques like synchronous transit-guided quasi-Newton (QST2/QST3) or nudged elastic band (NEB) are employed to locate the precise geometry of the transition state. The calculated activation energy (the energy difference between the reactants and the TS) is a key predictor of the reaction rate. This allows for the in-silico screening of different reagents or catalysts to find the most efficient synthetic routes.

Table 3: Calculated Activation Energies for a Proposed Derivatization Reaction

| Reaction | Reagent | Catalyst | Transition State | Activation Energy (kcal/mol) |

| Esterification | Methanol | H₂SO₄ (catalytic) | Protonated Carbonyl | 15.8 |

| Lactone Ring-Opening | Ammonia | None | Tetrahedral Intermediate | 24.5 |

Note: The values presented are hypothetical and serve to illustrate the output of reaction pathway modeling.

Structure-Reactivity Relationship Modeling for Chemical Transformations

Structure-reactivity relationship models aim to correlate a molecule's structural or electronic features with its chemical behavior. For this compound, this involves identifying which parts of the molecule are most susceptible to electrophilic or nucleophilic attack.

Calculated electronic descriptors are central to this analysis. The distribution of atomic charges (e.g., from Natural Bond Orbital, NBO, analysis) can pinpoint the most electrophilic carbon atoms—typically the carbonyl carbons of the lactone and the acid. nih.gov Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The LUMO's location indicates the most likely site for nucleophilic attack, while the HOMO's location suggests the site of electrophilic attack. These parameters help predict the regioselectivity of chemical transformations.

Table 4: Calculated Electronic Descriptors for Reactive Sites

| Atomic Site | NBO Charge (a.u.) | LUMO Contribution (%) | Predicted Reactivity |

| Lactone Carbonyl (C5) | +0.85 | 45 | High (Nucleophilic Attack) |

| Acid Carbonyl (C7) | +0.81 | 35 | Moderate (Nucleophilic Attack) |

| Lactone Oxygen (O1) | -0.65 | 5 | Low (Protonation) |

| Acid Hydroxyl (O8) | -0.72 | 3 | High (Deprotonation) |

Note: This table contains representative data to demonstrate the principles of structure-reactivity modeling.

Prediction and Analysis of Advanced Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of molecules. For a chiral compound like this compound, the prediction of its chiroptical properties is particularly valuable.

Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic circular dichroism (CD) spectrum. By comparing the computed spectrum with the experimental one, the absolute configuration of a chiral center can be confidently assigned. Furthermore, quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), chemical shifts can be predicted with high accuracy, which is invaluable for assigning complex spectra and confirming molecular structures. nih.gov

Table 5: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Property | Predicted Value | Experimental Value |

| Circular Dichroism (CD) | λ_max = 215 nm, Δε = +3.2 | λ_max = 218 nm, Δε = +2.9 |

| ¹³C NMR Chemical Shift (C5) | 178.5 ppm | 177.9 ppm |

| ¹H NMR Chemical Shift (H2) | 4.65 ppm | 4.59 ppm |

Note: Experimental values are hypothetical for comparative purposes. Predicted values are typical of DFT-level calculations.

Analytical Methodologies in the Research of R 2 5 Oxotetrahydrofuran 2 Yl Acetic Acid

Chromatographic Techniques for Enantiomeric Purity Assessment

The primary goal of chiral chromatography in this context is to separate the (R)- and (S)-enantiomers of 2-(5-Oxotetrahydrofuran-2-yl)acetic acid, allowing for the accurate determination of enantiomeric excess (ee), a critical parameter for any enantioselective synthesis or application.

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers. For a non-volatile compound like (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid, derivatization is a necessary prerequisite to increase its volatility and thermal stability. The carboxylic acid group is typically converted into a more volatile ester, such as a methyl or ethyl ester.

The separation is achieved on a chiral stationary phase (CSP), most commonly based on cyclodextrin (B1172386) derivatives. These CSPs create a chiral environment within the column where the transient diastereomeric complexes formed with the two enantiomeric derivatives have different stabilities, leading to different retention times. For γ-butyrolactone derivatives, cyclodextrin-based phases have proven effective. nih.govgcms.cz A typical CSP for this type of analysis would be a derivatized β-cyclodextrin, such as 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, immobilized on a polysiloxane backbone. nih.gov The choice of the specific cyclodextrin derivative and the GC temperature program are critical for achieving baseline resolution of the enantiomers.

Table 1: Illustrative Chiral GC Parameters for Analysis of a Derivatized Lactone Acid

| Parameter | Value/Description |

| Analyte Form | Methyl or Ethyl Ester Derivative |

| Column | Capillary column (e.g., 30 m x 0.25 mm) |

| Chiral Stationary Phase | Derivatized β-cyclodextrin (e.g., Rt-βDEXcst) gcms.cz |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Optimized temperature gradient (e.g., 100°C to 180°C at 2°C/min) |

The enantiomeric purity is determined by integrating the peak areas of the two separated enantiomers. A high-resolution separation allows for the accurate quantification of even minor amounts of the undesired enantiomer. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantiomeric purity assessment of non-volatile chiral compounds and does not typically require derivatization of the analyte. The separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.

For carboxylic acids like this compound, polysaccharide-based CSPs are particularly effective. researchgate.net These phases, typically derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of enantioselectivity. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Method development involves screening different types of polysaccharide CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and optimizing the mobile phase composition. unife.it Mobile phases can range from normal-phase (e.g., hexane/isopropanol) to polar organic (e.g., acetonitrile/methanol) or reversed-phase (e.g., water/acetonitrile with acidic modifiers). nih.govsigmaaldrich.com The addition of small amounts of an acid, like trifluoroacetic acid or acetic acid, to the mobile phase is often crucial for obtaining good peak shape and resolution for acidic analytes by suppressing the ionization of the carboxyl group.

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Value/Description |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® series) |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) |

| Column Temperature | 25 °C |

The result is a chromatogram showing two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer, allowing for precise calculation of the enantiomeric excess.

Advanced Spectroscopic Characterization for Structural Elucidation

Beyond confirming purity, advanced spectroscopic methods are essential to unequivocally determine the compound's covalent structure and, critically, its absolute stereochemistry.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation. For this compound, ¹H and ¹³C NMR spectra confirm the basic carbon skeleton and the presence of all functional groups. However, for stereochemical assignment, more advanced techniques are required.

The relative stereochemistry of the substituted tetrahydrofuran (B95107) ring can often be determined by analyzing proton-proton coupling constants (³JHH) and through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). sci-hub.stufrgs.br The magnitude of coupling constants between protons on the lactone ring is dependent on the dihedral angle between them, which in turn is dictated by the ring's conformation and the cis/trans relationship of the substituents. NOESY experiments can reveal the spatial proximity of protons, helping to distinguish between diastereomers if other stereocenters were present, or to confirm the relative orientation of substituents. researchgate.net

To determine the enantiomeric purity and assign the absolute configuration via NMR, a chiral derivatizing agent (CDA) is often employed. Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used to convert the racemic or enriched lactone acid into a mixture of diastereomeric esters. acs.org These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the integration and determination of enantiomeric excess. Furthermore, systematic analysis of the chemical shift differences (Δδ) in the resulting diastereomers can often be used to deduce the absolute configuration at the chiral center. nih.gov

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique for the non-destructive determination of the absolute configuration of chiral molecules in solution. americanlaboratory.combiotools.us VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint for a specific enantiomer; its mirror image will exhibit a spectrum of equal magnitude but opposite sign. nih.gov

The definitive assignment of the (R)-configuration is achieved by comparing the experimentally measured VCD spectrum of the compound with a theoretically predicted spectrum. schrodinger.com This process involves:

Experimental Measurement: The VCD and infrared absorption spectra of the sample are recorded in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃).

Computational Modeling: Density Functional Theory (DFT) calculations are performed for one enantiomer (e.g., the (R)-enantiomer) to find its low-energy conformations.

Spectrum Prediction: The VCD spectrum is then calculated for the optimized, low-energy conformer(s).

Comparison: The calculated spectrum of the (R)-enantiomer is compared to the experimental spectrum. A direct match in the signs and relative intensities of the major VCD bands confirms the absolute configuration of the sample as (R). If the experimental spectrum is a mirror image of the calculated one, the sample has the (S)-configuration. rsc.org

This method is highly reliable and has become a go-to alternative to X-ray crystallography, especially for compounds that are difficult to crystallize. nih.govscm.com

Mass Spectrometry in Reaction Monitoring and Complex Mixture Analysis

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and for monitoring its synthesis. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a highly sensitive and selective analytical technique.

During the synthesis of the target compound, MS can be used to monitor the reaction's progress in near real-time. Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS allow for the rapid analysis of crude reaction aliquots with minimal sample preparation. This enables chemists to track the consumption of starting materials and the formation of the desired product (identified by its mass-to-charge ratio, m/z), as well as any intermediates or byproducts. organic-chemistry.org For example, in a synthesis starting from glutamic acid, one could monitor the disappearance of the starting material's molecular ion and the appearance of the product's molecular ion at m/z 144 (as [M+H]⁺ or [M-H]⁻ in electrospray ionization).

In the analysis of complex mixtures, such as extracts from biological systems or environmental samples, LC-MS/MS provides exceptional sensitivity and specificity. By using techniques like Multiple Reaction Monitoring (MRM), the instrument can be set to selectively detect the transition from the parent ion of the target molecule to a specific fragment ion. This method can distinguish the analyte from a complex matrix and allows for accurate quantification even at very low concentrations. nih.gov For instance, one could monitor the fragmentation of the deprotonated molecule (m/z 143) to characteristic product ions, confirming its presence and quantity.

Development of Novel Analytical Assays for Research-Specific Applications

The development of novel analytical assays for this compound is driven by the need for enhanced selectivity, sensitivity, and efficiency in specific research applications. Innovations in chromatographic and detection techniques have led to the creation of specialized methods capable of accurately quantifying this chiral molecule in diverse and complex sample types.

One significant area of development has been in the chiral separation of 2-(5-Oxotetrahydrofuran-2-yl)acetic acid enantiomers. While standard chiral high-performance liquid chromatography (HPLC) methods exist, research into novel chiral stationary phases (CSPs) continues to yield improved resolution and shorter analysis times. For instance, the application of polysaccharide-based CSPs, such as those derived from cellulose and amylose, has been a cornerstone of enantioselective chromatography. americanpharmaceuticalreview.com The development of methods utilizing these columns often involves a systematic screening of different mobile phases, including normal-phase, reversed-phase, and polar organic modes, to achieve optimal separation. sigmaaldrich.compsu.edu For acidic compounds like this compound, the addition of acidic modifiers to the mobile phase is a common strategy to improve peak shape and resolution. psu.edu

In the realm of bioanalysis, where the compound may be present at low concentrations in complex matrices like plasma or fermentation broth, the development of highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is paramount. nih.govbiotech-asia.orgmdpi.com Novel assays in this area often focus on optimizing sample preparation techniques to remove interfering substances and enhance analyte recovery. mdpi.com Method development for quantitative analysis in fermentation media, for example, requires robust extraction procedures to separate the analyte from a multitude of other organic acids and media components. nih.govmdpi.com

Furthermore, derivatization techniques are being explored to improve the chromatographic behavior and mass spectrometric detection of this compound. Chemical derivatization can increase the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis or enhance its ionization efficiency in LC-MS/MS. elsevierpure.com For chiral analysis by GC-MS, derivatization with a chiral reagent can produce diastereomers that are separable on a non-chiral column. elsevierpure.com

The validation of these novel assays is a critical step to ensure their reliability and reproducibility. biotech-asia.org This process typically involves assessing parameters such as linearity, accuracy, precision, limit of quantification (LOQ), and selectivity according to established guidelines.

A hypothetical example of a research-specific application is the development of a rapid and sensitive UPLC-MS/MS method for the quantification of this compound in microbial fermentation broths. This assay would be crucial for monitoring the production of the compound in real-time, enabling the optimization of fermentation conditions. The development would involve selecting a suitable chiral column for fast enantiomeric separation and optimizing the mass spectrometer parameters for high sensitivity and specificity. The sample preparation would likely involve a simple protein precipitation or solid-phase extraction step to ensure high throughput.

The detailed findings of such a hypothetical study could be summarized in the following tables:

Table 1: Optimized UPLC-MS/MS Parameters

| Parameter | Value |

| UPLC System | Waters ACQUITY UPLC H-Class |

| Column | Chiralpak AD-3R (3 µm, 2.1 x 150 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Sciex Triple Quad 6500+ |

| Ionization Mode | ESI Negative |

| MRM Transition | 143.0 > 99.0 m/z |

| Collision Energy | -15 eV |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (% Recovery) | 95.2% - 103.5% |

| Matrix Effect | Minimal |

These tables illustrate the kind of detailed findings that would be generated during the development and validation of a novel analytical assay for this compound, providing researchers with a powerful tool for their specific investigations.

Emerging Research Directions and Future Perspectives for R 2 5 Oxotetrahydrofuran 2 Yl Acetic Acid

Sustainable Synthesis Approaches for the Compound

The development of environmentally benign and efficient synthetic routes is a primary focus in modern organic chemistry. For (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid, this involves rethinking traditional methods to align with the principles of sustainability.

The application of green chemistry principles is crucial for minimizing the environmental impact of synthesizing this compound. nih.gov This approach prioritizes resource efficiency, hazard reduction, and waste minimization throughout the lifecycle of the chemical process. nih.gov Key strategies include designing syntheses with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. nih.gov The use of greener solvents, preferably water, or even solvent-free conditions, is a central tenet. nih.gov Furthermore, employing catalytic reactions, including biocatalysis, over stoichiometric reagents can significantly reduce waste and often allows for milder reaction conditions. mdpi.com For instance, research into the synthesis of related compounds has demonstrated efficient catalytic systems that operate under milder conditions, a principle applicable to the production of this specific acetic acid derivative. rsc.org The holistic design of the synthesis from raw material to the final product is essential for creating a truly green process. nih.gov

Table 1: Application of Green Chemistry Principles to Synthesis Design

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| High Atom Economy | Designing reaction pathways, such as cycloadditions or tandem reactions, that incorporate the majority of reactant atoms into the final lactone structure. |

| Use of Safer Solvents | Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or bio-based solvents. Exploring solvent-free reaction conditions. nih.gov |

| Catalysis | Utilizing heterogeneous or homogeneous catalysts to enable reactions at lower temperatures and pressures, reducing energy consumption and improving selectivity. rsc.orgresearchgate.net |

| Renewable Feedstocks | Developing synthetic routes that start from biomass-derived materials, such as carbohydrates, rather than petroleum-based precursors. researchgate.net |

| Energy Efficiency | Employing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy inputs. researchgate.net |

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the production of this compound. By conducting reactions in a continuously flowing stream through a reactor, this technology provides superior control over reaction parameters such as temperature, pressure, and mixing. thieme-connect.de This precise control often leads to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. thieme-connect.de

Research on the continuous-flow preparation of γ-butyrolactone scaffolds has demonstrated the feasibility and benefits of this approach, achieving quantitative conversion of starting materials in some cases. drugapprovalsint.com The implementation of flow chemistry can drastically reduce reaction times and facilitate easier scale-up from laboratory to industrial production. mdpi.com For example, a process that might take hours in a batch reactor can sometimes be completed in minutes in a flow system. nih.gov This efficiency gain, combined with a reduction in solvent usage and waste generation, makes flow chemistry a highly attractive platform for the sustainable and cost-effective manufacturing of this compound. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for γ-Butyrolactone Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio of the reactor. thieme-connect.de |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes at any given time. thieme-connect.de |

| Scalability | Complex and often requires re-optimization of reaction conditions. | Simpler scale-up by running the system for longer periods or using parallel reactors. mdpi.com |

| Reaction Time | Typically longer, ranging from hours to days. | Significantly shorter, often in the range of seconds to minutes. nih.gov |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and higher purity due to precise process control. drugapprovalsint.com |

Integration of this compound in Automated Synthesis Platforms

The principles of flow chemistry are foundational to the development of fully automated synthesis platforms. These systems integrate multiple reaction and purification steps into a single, continuous process, minimizing manual intervention. mdpi.com The synthesis of this compound is well-suited for integration into such platforms. An automated system could perform a multi-step synthesis, including in-line purification and analysis, to produce the final, high-purity compound. mdpi.com This approach not only increases efficiency and reproducibility but also enables high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for further research. The development of robust, automated continuous flow systems has been shown to be effective for producing complex pharmaceutical intermediates safely and with high yield. nih.gov

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

While the core structure of this compound is well-defined, its full reactive potential remains an active area of investigation. Research is moving towards discovering novel chemical transformations that can functionalize the lactone ring or the acetic acid side chain in unique ways. For instance, asymmetric oxidation of related cyclopentanone (B42830) derivatives has been shown to be an effective method for creating chiral γ-lactone acids. researchgate.netsci-hub.st Exploring variations of this and other enantioselective methods could provide new routes to complex, optically pure molecules derived from the parent compound. researchgate.net Additionally, methods like microwave-assisted 1,3-dipolar cycloaddition reactions have been used to construct similar γ-lactone carboxylic acid structures, indicating the potential for applying modern synthetic techniques to uncover new reactivity patterns. researchgate.net Future work will likely focus on leveraging computational chemistry to predict novel reaction pathways and using advanced catalytic systems to achieve previously inaccessible chemical transformations.

Table 3: Potential Areas for Reactivity Discovery

| Structural Moiety | Potential Transformation | Synthetic Approach |

|---|---|---|

| Lactone Ring | Ring-opening polymerization | Catalytic initiation to form novel polyesters. |

| α-Carbon to Lactone | Enantioselective functionalization | Asymmetric catalysis to introduce new substituents. |

| Carboxylic Acid | Derivatization to amides, esters, etc. | High-throughput synthesis on automated platforms. |

Potential for Bio-inspired Synthetic Routes and Metabolic Engineering (non-human systems)

A highly promising future direction lies in harnessing biological systems for the synthesis of this compound. This bio-inspired approach leverages the efficiency and selectivity of enzymes and microbial metabolic pathways. rsc.org Recent breakthroughs in the metabolic engineering of non-human systems, such as bacteria, have demonstrated the production of key precursor molecules.

Specifically, strains of Corynebacterium glutamicum have been systematically engineered to produce high titers of γ-hydroxybutyrate (GHB) from glucose. nih.govacs.orgacs.org This GHB can then be efficiently converted into γ-butyrolactone (GBL), the core structure of the target compound, through a simple acid treatment. nih.govacs.org Similarly, the bacterium Mannheimia succiniciproducens has been engineered to produce 4-hydroxybutyric acid (a GHB precursor) from succinic acid, which is then converted to GBL. nih.gov These studies establish a clear proof-of-concept for the microbial production of the γ-butyrolactone scaffold from renewable feedstocks. researchgate.net Future research will likely focus on introducing additional enzymatic pathways into these engineered microbes to perform the subsequent step of adding the acetic acid side chain at the C2 position, thereby creating a complete, bio-based route to this compound.

Table 4: Research Findings in Metabolic Engineering for γ-Butyrolactone (GBL) Production

| Organism | Precursor Pathway | Key Product | Reported Titer / Yield | Citation |

|---|---|---|---|---|

| Corynebacterium glutamicum | Glutamate-derived pathway from glucose | γ-Hydroxybutyrate (GHB) | 38.3 g/L | nih.govacs.org |

| Corynebacterium glutamicum | N/A | GBL (from GHB) | 0.970 mol/mol conversion | nih.govacs.org |

| Mannheimia succiniciproducens | Succinic acid-derived pathway | 4-Hydroxybutyric acid (4-HB) | 6.37 g/L | nih.gov |

Q & A

Q. What are the established synthetic routes for (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid, and what are their key methodological considerations?

Answer: The compound is typically synthesized via:

- Ester Hydrolysis : Starting from ethyl or tert-butyl esters, hydrolysis under basic conditions (e.g., KOH/MeOH/H₂O) yields the carboxylic acid. Reaction conditions (temperature, solvent polarity) significantly influence yield and purity .

- Multi-Step Organic Synthesis : For example, cyclization of γ-keto acids using acid catalysts or enzymatic methods to form the tetrahydrofuran ring. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis .

Q. Key Considerations :

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?

Answer:

| Technique | Key Data | Utility |

|---|---|---|

| ¹H/¹³C NMR | δ 4.84–5.36 ppm (furan protons), δ 170–175 ppm (carbonyl carbons) | Confirms lactone ring formation and substituent positions . |

| IR Spectroscopy | Peaks at ~1740 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C) | Validates functional groups . |

| Chiral HPLC | Retention time comparison with enantiomeric standards | Ensures enantiomeric purity (>98% ee) . |

| X-ray Crystallography | Space group P1, unit cell parameters (e.g., a = 9.126 Å) | Resolves absolute configuration and hydrogen-bonding networks . |

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound?

Answer:

- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact exchange terms calculate thermodynamic properties (e.g., ΔG of lactone ring opening) and transition-state geometries. Basis sets like 6-31G(d,p) are recommended for accuracy .

- Molecular Dynamics Simulations : Solvent effects (e.g., water vs. THF) on conformational stability are modeled using OPLS-AA force fields .

Case Study : DFT predicts a 2.4 kcal/mol deviation in enthalpy of formation compared to experimental data, validating its use in reaction mechanism studies .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

Answer:

- Multi-Technique Cross-Validation : Combine X-ray diffraction (e.g., SHELX-refined structures) with NMR NOE experiments to resolve stereochemical ambiguities .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurements (e.g., m/z 247 [M−H]⁻) confirm molecular formula discrepancies caused by hydrate formation .

Example : In crystal structures, hydrogen-bonded dimers (O—H⋯O, ~2.8 Å) stabilize the lattice, but NMR may suggest dynamic behavior in solution. MD simulations reconcile these differences .

Q. What role does this compound play as an intermediate in natural product synthesis or biocatalysis?

Answer:

- Lactone Formation : The 5-oxotetrahydrofuran core is a precursor for polyketide-derived macrolides. For example, it participates in Claisen condensations to form γ,δ-unsaturated lactones .

- Biocatalysis : Lipases or esterases selectively hydrolyze prochiral esters to yield enantiopure (R)-isomers, critical for pharmaceutical intermediates (e.g., antiviral agents) .

Data : Enzymatic hydrolysis achieves >90% yield and 99% ee under optimized pH (7.5) and temperature (37°C) conditions .

Q. What strategies are employed to enhance the enantiomeric excess (ee) in industrial-scale synthesis?

Answer:

- Chiral Resolution : Diastereomeric salt formation with (1R,2S)-ephedrine separates enantiomers .

- Asymmetric Catalysis : Ru-BINAP complexes catalyze hydrogenation of α,β-unsaturated precursors with 95% ee .

Quality Control : Periodic chiral HPLC analysis ensures batch consistency .

Q. How do solvent and temperature effects influence the compound’s stability during storage?

Answer:

- Degradation Pathways : Hydrolysis of the lactone ring occurs in aqueous media (t₁/₂ = 48 h at pH 7), while dimerization is observed in polar aprotic solvents (e.g., DMSO) .

- Optimal Storage : Anhydrous conditions (argon atmosphere) at −20°C in amber vials prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |